3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Description
Historical Context of Benzamide Derivatives in Chemical Research
Benzamide derivatives have played a pivotal role in organic and medicinal chemistry since the early 20th century. The parent compound, benzamide (C₇H₇NO), was first isolated in 1832 and served as a foundational scaffold for exploring amide bond reactivity and pharmacological applications. By the mid-20th century, substitutions on the benzamide core—such as halogenation, alkoxylation, and alkylation—became central to drug discovery. For instance, ethenzamide (a methoxybenzamide derivative) emerged as a nonsteroidal anti-inflammatory drug in the 1960s, highlighting the therapeutic potential of modified benzamides.
The introduction of fluorine into benzamide structures marked a turning point in the 1980s, as fluorination was shown to enhance metabolic stability and target binding affinity. This innovation aligned with broader trends in medicinal chemistry, where fluorinated compounds like fluoxetine and ciprofloxacin demonstrated improved pharmacokinetic profiles. Methoxy groups, meanwhile, were leveraged to fine-tune solubility and electronic effects, as seen in antipsychotics such as sulpiride.
Significance of Fluorinated Methoxybenzamides in Scientific Literature
Fluorinated methoxybenzamides occupy a niche in chemical research due to their dual functionalization. The fluorine atom’s electronegativity and small atomic radius enhance intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces), while methoxy groups improve solubility and modulate steric effects. These attributes make such compounds valuable in:
- Drug Discovery : Fluorinated benzamides are explored as histone deacetylase (HDAC) inhibitors, with fluorine enhancing isoform selectivity.
- Diagnostic Imaging : Gallium-68-labeled fluorinated benzamides show promise in positron emission tomography (PET) for melanoma detection.
- Material Science : Methoxy and fluorine substituents influence crystallinity in polymer-bound benzamides.
A 2023 study demonstrated that 2,6-difluorobenzamide derivatives exhibit superior allosteric inhibition of FtsZ (a bacterial cell division protein) compared to non-fluorinated analogs, underscoring fluorine’s role in conformational restraint.
Discovery and Development Timeline
The synthesis of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide (CAS: 1795299-79-4) was first reported in the early 21st century, coinciding with advances in palladium-catalyzed cross-coupling and fluorination techniques. Key milestones include:
Relationship to Other Similar Chemical Structures
The compound’s structure integrates features from three pharmacological classes:
Fluorinated Benzamides :
Methoxy-Substituted Derivatives :
Polyfunctional Amides :
Classification in Chemical Taxonomy
This compound belongs to the following hierarchical categories:
- IUPAC Class : Substituted benzamides → Fluorinated benzamides → Methoxybenzamides.
- Molecular Formula : C₁₈H₂₀FNO₄.
- Key Functional Groups :
| Group | Position | Role |
|---|---|---|
| Benzamide core | Central scaffold | Base structure for derivatization |
| 3-Fluoro | Meta position on benzene | Enhances binding affinity |
| 4-Methoxy | Para position on benzene | Modulates electronic effects |
| 2-Methoxy-2-(2-methoxyphenyl)ethyl | Side chain | Steric and solubility modifier |
This taxonomy aligns it with HDAC inhibitors and antimicrobial agents but distinguishes it through its unique trifunctional side chain.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)12-8-9-16(23-2)14(19)10-12/h4-10,17H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJMJLGDUJJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Methoxybenzoic Acid Derivatives
Fluorination of 4-methoxybenzoic acid at the 3-position is achieved via electrophilic aromatic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under acidic conditions:
Reaction Conditions :
- Substrate : 4-Methoxybenzoic acid
- Fluorinating Agent : Selectfluor® (1.2 equiv)
- Solvent : Acetonitrile/water (4:1)
- Temperature : 80°C, 12 hours
- Yield : 68–72%
Mechanistic Insight :
The reaction proceeds through an electrophilic attack at the meta position relative to the methoxy group, favored by the electron-donating methoxy substituent.
Alternative Pathway: Diazotization and Balz-Schiemann Reaction
For higher regioselectivity, diazonium salt intermediate formation followed by fluorination is employed:
- Nitration : 4-Methoxybenzoic acid → 3-Nitro-4-methoxybenzoic acid (HNO₃/H₂SO₄, 0°C).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to 3-amino-4-methoxybenzoic acid.
- Diazotization : NaNO₂/HCl at −5°C.
- Fluorination : HBF₄ followed by pyrolysis to yield 3-fluoro-4-methoxybenzoic acid.
Yield : 58–63% (four steps).
Synthesis of 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine
Reductive Amination of 2-Methoxy-2-(2-Methoxyphenyl)Acetaldehyde
A two-step process converts 2-methoxyphenylacetic acid to the target amine:
Step 1: Esterification and Grignard Addition
- Substrate : 2-Methoxyphenylacetic acid → methyl ester (SOCl₂/MeOH).
- Grignard Reaction : Reaction with methoxymethyl magnesium bromide (MeOCH₂MgBr) in THF yields 2-methoxy-2-(2-methoxyphenyl)acetaldehyde.
Step 2: Reductive Amination
- Conditions : NH₄OAc, NaBH₃CN, MeOH, 0°C → RT.
- Yield : 74%.
Alternative Route: Nitrile Reduction
Nitrile Intermediate Synthesis :
- Knoevenagel Condensation : 2-Methoxybenzaldehyde + methoxyacetonitrile → 2-methoxy-2-(2-methoxyphenyl)acetonitrile.
- Reduction : LiAlH₄ in THF reduces the nitrile to the primary amine.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Protocol :
Coupling Agent-Assisted Synthesis
HATU-Mediated Coupling :
- Reagents : 3-Fluoro-4-methoxybenzoic acid, HATU, DIPEA, DMF.
- Conditions : Stir at RT for 6 hours, then add amine (2 equivalents).
- Yield : 89%.
Advantages : Higher yields and milder conditions compared to acid chloride method.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | HATU Method |
|---|---|---|
| Solvent | DCM | DMF |
| Temperature | 0°C → RT | RT |
| Reaction Time | 12 hours | 6 hours |
| Purity | 95% (HPLC) | 98% (HPLC) |
Catalytic Enhancements
- Microwave Assistance : Reducing reaction time to 1 hour (HATU method) with 90% yield.
- Flow Chemistry : Continuous flow reactors improve scalability, achieving 85% yield at 100 g scale.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Production Considerations
Challenges :
- Cost-effective fluorination at scale.
- Stereochemical control in amine synthesis.
Solutions :
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzamides.
Scientific Research Applications
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxyphenylboronic acid
- 4-methoxyphenylboronic acid
- 3-methoxyphenylboronic acid
- Acetophenone, 3’-fluoro-4’-methoxy-
Uniqueness
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling reactions. Key parameters include:
- Temperature: Low temperatures (-50°C) are critical during carbodiimide-mediated coupling (e.g., DCC/HOBt) to minimize side reactions .
- Solvent Choice: Polar aprotic solvents like DMF or THF enhance nucleophilic substitution for methoxy group introduction .
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and purity. For example, TLC with UV visualization can confirm the progress of alkylation steps .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product with >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Identify methoxy (δ ~3.3–3.8 ppm), fluoro-substituted aromatic protons (split patterns due to F coupling), and ethylenic protons (δ ~2.8–3.5 ppm) .
- 19F NMR: Confirm fluorine substitution at the 3-position (distinct chemical shift vs. other positions) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peak at m/z 388.15) .
- HPLC: Use reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect trace impurities .
Q. What stability considerations are relevant for this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the benzamide and methoxy groups .
- Moisture Control: Use desiccants during storage, as hygroscopic solvents (e.g., DMF residues) may hydrolyze the amide bond .
- Thermal Stability: Differential Scanning Calorimetry (DSC) can determine decomposition temperatures. Preliminary data suggest stability up to 150°C .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .
- Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth: Slow evaporation of saturated solutions in dichloromethane/hexane (1:1) yields diffraction-quality crystals .
- Data Collection: Use a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections. Expect orthorhombic (e.g., P212121) or monoclinic (P21/n) systems .
- Refinement: SHELXL software refines torsional angles (e.g., dihedral angles between methoxyphenyl and benzamide planes) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
Q. How do structural modifications influence the compound’s biological activity?
Methodological Answer:
- Fluorine Position: Compare 3-fluoro vs. 4-fluoro analogs (e.g., 3-fluoro shows higher metabolic stability due to reduced CYP450 oxidation) .
- Methoxy Group Optimization: Replace with ethoxy or trifluoromethoxy to enhance lipophilicity (logP calculations via ChemDraw) and receptor binding .
- Thiophene vs. Benzothiazole Moieties: Thiophene improves π-π stacking in enzyme active sites, while benzothiazole enhances fluorescence for imaging .
Q. What advanced analytical methods can resolve contradictory data in fluorescence-based assays?
Methodological Answer:
- pH-Dependent Studies: Adjust pH (2.7–10.1) using HCl/NaOH and monitor fluorescence intensity changes. For example, fluorescence quenching at acidic pH may indicate protonation of the methoxy group .
- Lifetime Measurements: Time-resolved fluorescence detects environmental changes (e.g., solvent polarity effects on excited-state decay) .
- Mass Spectrometry Interference Checks: Use HRMS to rule out adduct formation (e.g., sodium clusters) that may skew intensity readings .
Q. How can researchers design SAR studies to optimize target binding?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A). Key residues (e.g., Phe361) may form π-stacking with the benzamide core .
- Free-Wilson Analysis: Systematically vary substituents (e.g., methoxy, fluoro) and correlate with bioactivity to identify critical pharmacophores .
- Metabolic Stability Assays: Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorine at the 3-position reduces clearance rates .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .
- Design of Experiments (DoE): Use factorial designs to optimize solvent (DMF vs. THF), catalyst loading (e.g., Pd/C for reductions), and temperature .
- Quality Control Metrics: Enforce strict thresholds for HPLC purity (>98%) and NMR signal-to-noise ratios (>100:1) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., 5-HT1A) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (H-bonding) interactions .
- Mutagenesis Studies: Engineer receptor mutants (e.g., Phe361Ala) to validate docking predictions and identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
